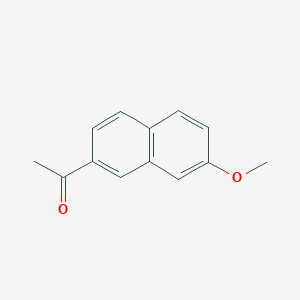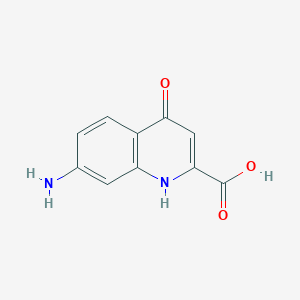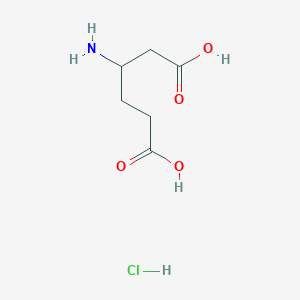
8-Quinolinol, 8-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl propionate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities Quinolin-8-yl propionate is characterized by the presence of a quinoline ring system attached to a propionate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl propionate typically involves the esterification of quinolin-8-ol with propionic acid or its derivatives. One common method is the reaction of quinolin-8-ol with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of quinolin-8-yl propionate can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl propionate oxide.
Reduction: Reduction reactions can convert quinolin-8-yl propionate to its corresponding alcohol.
Substitution: The propionate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinolin-8-yl propionate oxide.
Reduction: Quinolin-8-yl propanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: Quinolin-8-yl propionate derivatives are being explored for their potential as therapeutic agents in the treatment of diseases such as malaria and cancer.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of quinolin-8-yl propionate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound of quinolin-8-yl propionate, known for its antimicrobial properties.
Quinolin-8-yl acetate: Similar to quinolin-8-yl propionate but with an acetate group instead of a propionate group.
Quinolin-8-yl butyrate: Another ester derivative with a butyrate group.
Uniqueness
Quinolin-8-yl propionate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The propionate group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
27037-36-1 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
quinolin-8-yl propanoate |
InChI |
InChI=1S/C12H11NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3 |
InChI Key |
RAHGSDXNNFEYRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)
![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)



![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)






